(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide
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Overview
Description
Prostaglandin E2 (PGE2) is the major eicosanoid product of cyclooxygenase-1 and 2 in epithelial cells, leukocytes, reproductive tissues, and many others. PGE2 contracts smooth muscle, protects the gastric mucosa, modulates immune function, and regulates fertility and implantation. PGE2 acts through at least four 7-transmembrane G protein-coupled receptors, EP1-EP4. PGE2-biotin is an affinity probe which allows PGE2 to be detected through an interaction with the biotin ligand. PGE2-biotin was designed to allow PGE2 to be detected in complexes with transmembrane receptors and/or nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of PGs.
Scientific Research Applications
Antimicrobial Activity
One of the key applications of compounds similar to the specified molecule is in antimicrobial activity. For instance, compounds synthesized from fatty acid hydrazides, including triazoles and thiazolidinones, have been tested for antibacterial activity against various bacteria strains like Escherchia coli and Staphylococcus aureus (Banday & Rauf, 2009).
Synthesis and Chemical Characterization
The process of synthesizing and characterizing compounds related to the specified molecule involves multiple steps, including esterification, reduction, and protection. A study described a synthetic route from biotin to a compound with antibacterial bioactivity, demonstrating the complexity and potential of these compounds in scientific research (Liang et al., 2016).
Potential in Drug Development
Such compounds also show potential in drug development, particularly as enzyme inhibitors or efflux pump inhibitors, which are crucial in combating antibiotic resistance. For instance, derivatives of imidazolones have shown inhibition of bacterial efflux pumps, an important mechanism in multidrug resistance (Żesławska et al., 2017).
Biological Evaluation in Medicinal Chemistry
These compounds are also significant in medicinal chemistry for their biological evaluation. Studies on similar molecules have included analysis of their biological activity against various diseases and conditions. This includes synthesis and identification of compounds for potential therapeutic applications, emphasizing the versatility of these compounds in scientific research (Adnan et al., 2014).
properties
Product Name |
(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
---|---|
Molecular Formula |
C35H58N4O6S |
Molecular Weight |
662.9 |
IUPAC Name |
(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C35H58N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-28,30-31,34,40,42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,20-19+/t25-,26+,27+,28-,30+,31+,34-/m0/s1 |
InChI Key |
PREZBUUQJJPPFV-VTPUZKRBSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |
synonyms |
PGE2-biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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